Pentane-2-sulfonamide
Overview
Description
Pentane-2-sulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. These compounds are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing sulfonamides, including pentane-2-sulfonamide, involves the reaction of sulfonyl chlorides with amines in the presence of a base. This reaction typically proceeds under mild conditions and yields high purity products . For example, this compound can be synthesized by reacting pentane-2-amine with sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of sulfonamides often involves large-scale reactions using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Pentane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are typically employed.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Pentane-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of pentane-2-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
Sulfamethazine: Used in veterinary medicine for treating bacterial infections.
Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Uniqueness: Pentane-2-sulfonamide is unique due to its specific structure, which allows it to interact with different molecular targets compared to other sulfonamides. Its distinct chemical properties make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
pentane-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-3-4-5(2)9(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKFMNAOIIXTBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939098 | |
Record name | Pentane-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17854-62-5 | |
Record name | 2-Pentanesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017854625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentane-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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